molecular formula C6H5ClO4S B14367342 2-Chloro-5-hydroxybenzene-1-sulfonic acid CAS No. 91220-44-9

2-Chloro-5-hydroxybenzene-1-sulfonic acid

Cat. No.: B14367342
CAS No.: 91220-44-9
M. Wt: 208.62 g/mol
InChI Key: DNZQLPUMEJPOIH-UHFFFAOYSA-N
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Description

2-Chloro-5-hydroxybenzene-1-sulfonic acid is an aromatic compound with a benzene ring substituted with a chlorine atom, a hydroxyl group, and a sulfonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-hydroxybenzene-1-sulfonic acid typically involves electrophilic aromatic substitution reactions. One common method is the sulfonation of 2-chlorophenol, where the hydroxyl group directs the sulfonic acid group to the para position relative to the chlorine atom. The reaction is carried out using concentrated sulfuric acid under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-hydroxybenzene-1-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The sulfonic acid group can be reduced to a sulfonate.

    Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as amines or thiols can replace the chlorine atom under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-chloro-5-hydroxybenzoquinone.

    Reduction: Formation of 2-chloro-5-hydroxybenzenesulfonate.

    Substitution: Formation of 2-substituted-5-hydroxybenzenesulfonic acids.

Scientific Research Applications

2-Chloro-5-hydroxybenzene-1-sulfonic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-hydroxybenzene-1-sulfonic acid involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the sulfonic acid group can participate in ionic interactions. These interactions can affect enzyme activity, protein function, and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichloro-2-hydroxybenzenesulfonic acid: Similar structure but with two chlorine atoms.

    2-Hydroxybenzenesulfonic acid: Lacks the chlorine atom.

    5-Amino-2-hydroxybenzenesulfonic acid: Contains an amino group instead of chlorine.

Properties

CAS No.

91220-44-9

Molecular Formula

C6H5ClO4S

Molecular Weight

208.62 g/mol

IUPAC Name

2-chloro-5-hydroxybenzenesulfonic acid

InChI

InChI=1S/C6H5ClO4S/c7-5-2-1-4(8)3-6(5)12(9,10)11/h1-3,8H,(H,9,10,11)

InChI Key

DNZQLPUMEJPOIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)S(=O)(=O)O)Cl

Origin of Product

United States

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